molecular formula C14H10N2O3S B11073771 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-(3-pyridinyl)-4-(2-thienylcarbonyl)-

2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-(3-pyridinyl)-4-(2-thienylcarbonyl)-

Cat. No.: B11073771
M. Wt: 286.31 g/mol
InChI Key: GMLHXZOVGAEPHE-UHFFFAOYSA-N
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Description

3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes pyridine, thiophene, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and thiophene derivatives, which are then subjected to a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of solvents, reaction temperatures, and purification techniques to ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-5-(3-PYRIDYL)-4-(2-FURANYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 3-HYDROXY-5-(3-PYRIDYL)-4-(2-PHENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

Compared to similar compounds, 3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C14H10N2O3S/c17-12(9-4-2-6-20-9)10-11(16-14(19)13(10)18)8-3-1-5-15-7-8/h1-7,11,18H,(H,16,19)

InChI Key

GMLHXZOVGAEPHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3

Origin of Product

United States

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